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Compound of Interest

Compound Name: 2-(1H-pyrrol-1-yl)ethanamine

Cat. No.: B1350429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1H-
pyrrol-1-yl)ethanamine (CAS No: 29709-35-1), a valuable building block in medicinal

chemistry and drug discovery. The document presents a summary of its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols for these analytical techniques.

Molecular Structure and Properties
2-(1H-pyrrol-1-yl)ethanamine is a primary amine with a pyrrole ring attached to an ethylamine

moiety. Its chemical formula is C₆H₁₀N₂, and it has a molecular weight of 110.16 g/mol .[1][2][3]

Molecular Structure:

Caption: 2D structure of 2-(1H-pyrrol-1-yl)ethanamine.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and mass spectrometry analyses of 2-(1H-pyrrol-1-yl)ethanamine.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available

Data not available

Data not available

Data not available

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not available

Data not available

Data not available

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

Data not available

Data not available

Data not available

Data not available

Table 4: Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

Data not available

Data not available

Data not available

Note: Experimentally determined spectral data for 2-(1H-pyrrol-1-yl)ethanamine is not readily

available in public databases. The tables are provided as a template for data presentation.

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for compounds similar to 2-
(1H-pyrrol-1-yl)ethanamine are provided below. These protocols can be adapted for the

specific analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of N-substituted pyrrole derivatives is

as follows:

Sample Preparation: A sample of 1-5 mg of the purified compound is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm

NMR tube.

Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is typically set to 12-16 ppm.

A relaxation delay of 1-2 seconds is employed.

8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:
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A proton-decoupled pulse sequence is used to simplify the spectrum.

The spectral width is typically set to 0-220 ppm.

A relaxation delay of 2 seconds is used to account for the longer relaxation times of

carbon nuclei.

A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate

signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software. Chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).
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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
For a liquid sample such as 2-(1H-pyrrol-1-yl)ethanamine, a common method for obtaining an

IR spectrum is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned thoroughly

with a suitable solvent (e.g., isopropanol) and allowed to dry completely. A background

spectrum of the clean, empty crystal is recorded.
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Sample Application: A small drop of the neat liquid sample is placed directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple

scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum. The background spectrum is automatically subtracted from the sample spectrum.

Instrument Preparation Data Acquisition Data Processing

Clean ATR Crystal Record Background Apply Liquid Sample Record Spectrum Fourier Transform Background Subtraction Final IR Spectrum

Click to download full resolution via product page

Caption: Workflow for FT-IR spectroscopic analysis of a liquid.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a suitable technique for the analysis of relatively

volatile and thermally stable compounds like 2-(1H-pyrrol-1-yl)ethanamine, often coupled with

Gas Chromatography (GC-MS).

Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane or

methanol) to a concentration of approximately 1 mg/mL.

Instrumentation: A GC-MS system equipped with an EI source is used.

Gas Chromatography:

A non-polar capillary column (e.g., HP-5ms) is typically used.

A 1 µL sample is injected in splitless mode.

The injector temperature is set to around 250 °C.
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Helium is used as the carrier gas at a constant flow rate.

A temperature gradient is applied to the oven to separate the components of the sample.

Mass Spectrometry:

The EI source is operated at a standard electron energy of 70 eV.

The mass analyzer is scanned over a mass range of, for example, m/z 40-500.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragmentation patterns. The fragmentation can provide valuable information for

structure elucidation.

Sample Preparation Gas Chromatography Mass Spectrometry

Dissolve in
Volatile Solvent Inject Sample Separation on Column Electron Ionization (70 eV) Mass Analysis Detection Mass Spectrum

Click to download full resolution via product page

Caption: General workflow for GC-MS analysis.

Conclusion
This technical guide outlines the expected spectroscopic characteristics of 2-(1H-pyrrol-1-
yl)ethanamine and provides standardized protocols for their determination. While a complete,

experimentally verified dataset is not currently available in public repositories, the information

and methodologies presented here offer a robust framework for researchers and professionals

in the field of drug development to characterize this and similar molecules. The provided

workflows and data table templates are intended to facilitate the systematic acquisition and

presentation of spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(1H-Pyrrol-1-yl)ethanamine 29709-35-1 [sigmaaldrich.com]

2. 2-(1H-pyrrol-1-yl)ethan-1-amine | C6H10N2 | CID 2763816 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. scbt.com [scbt.com]

To cite this document: BenchChem. [Spectroscopic Profile of 2-(1H-pyrrol-1-yl)ethanamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350429#spectroscopic-data-nmr-ir-ms-for-2-1h-
pyrrol-1-yl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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